Superior Binding Affinity for Activated Platelet GPIIb/IIIa vs. Fibrinogen
In a direct comparison using radioligand binding assays on human platelets, SC-52012 exhibits significantly higher affinity for the activated GPIIb/IIIa receptor compared to the natural ligand, fibrinogen [1]. This indicates a more efficient and potent blockade of the receptor at lower concentrations.
| Evidence Dimension | Binding Affinity (Dissociation Constant, Kd) on Activated Platelets |
|---|---|
| Target Compound Data | Kd = 21.6 ± 4.7 nM |
| Comparator Or Baseline | Fibrinogen: Kd = 363 ± 73 nM |
| Quantified Difference | SC-52012 has an affinity approximately 16.8-fold higher (lower Kd) than fibrinogen. |
| Conditions | Human washed platelets activated with ADP |
Why This Matters
This 17-fold higher affinity justifies selecting SC-52012 for assays requiring potent and stable receptor blockade at low concentrations, minimizing off-target effects and conserving precious sample material.
- [1] Panzer-Knodle SG, et al. Characterization of Binding of an RGD Mimetic, [(3)H]-SC-52012, to Platelet GPIIb/IIIa. Platelets. 1995;6(5):288-95. View Source
